molecular formula C22H17N5O5 B2743533 methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate CAS No. 1251572-80-1

methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate

Cat. No. B2743533
CAS RN: 1251572-80-1
M. Wt: 431.408
InChI Key: MMYUWXMWBWXGFL-UHFFFAOYSA-N
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Description

Methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C22H17N5O5 and its molecular weight is 431.408. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds with the 1,2,4-triazole nucleus have been found to possess significant antimicrobial properties . The presence of the 1,2,4-oxadiazol moiety, as seen in this compound, can enhance these properties. Research indicates that derivatives of 1,2,4-triazole, especially those bearing a 5-mercapto-1,3,4-oxadiazole ring, show good to moderate activities against various microorganisms . This suggests that our compound could be explored for its efficacy in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Research

The structural complexity of this compound, particularly the [1,2,4]triazolo[4,3-a]pyridine moiety, is reminiscent of molecules that have been studied for their anti-proliferative activities against cancer cell lines . Such compounds can act as microtubulin polymerization inhibitors, a promising approach in cancer therapy to prevent the rapid division of malignant cells.

Antifungal Drug Development

Triazole derivatives are a well-known class of antifungal agents. The triazole ring system in the compound is structurally similar to that found in commercially available antifungal drugs like fluconazole and voriconazole . This similarity points towards the potential of this compound in the development of new antifungal medications, particularly for systemic fungal infections.

Pharmaceutical Chemistry

In pharmaceutical chemistry, the safety profile and high therapeutic index make azoles, including triazoles, a widely used class of antimicrobial agents . The compound’s structure, which includes both triazole and oxadiazole rings, could be of interest in the synthesis of drugs with improved efficacy and reduced side effects.

Crop Protection

Apart from medical applications, some conazoles (azole-based compounds) are used in crop protection . The compound’s structural features may contribute to the development of new pesticides or fungicides, offering protection against a broad spectrum of phytopathogens.

Material Science

High nitrogen-containing heterocyclic systems, such as those found in this compound, have applications in material science. They are used in the creation of propellants, explosives, and pyrotechnics due to their energetic properties . The compound could be investigated for its potential use in these areas, contributing to advancements in material engineering.

Chemotherapy

The compound’s structural analogy to known chemotherapy agents suggests its potential application in the design of new chemotherapeutic drugs. Its ability to interact with various enzymes and receptors could be harnessed to target specific pathways involved in disease progression .

Enzyme Inhibition

Azole compounds are known to target the cytochrome P-450 enzyme system, crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes . The compound could be studied for its enzyme inhibitory activity, which is valuable in the treatment of diseases where enzyme regulation is disrupted.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 1,2,4-triazole derivatives, have been found to possess good antimicrobial activities . These compounds are known to interact with various targets, including heme proteins, which cocatalyze cytochrome P-450-dependent 14α-demethylation of lanosterol .

Mode of Action

It is known that similar compounds, such as 1,2,4-triazole derivatives, interact with their targets and cause changes that result in their antimicrobial activities . For instance, they can inhibit the function of heme proteins, which are involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given the known action of similar compounds . By inhibiting the function of heme proteins, the compound could disrupt the production of ergosterol, leading to alterations in the integrity and function of the fungal cell membrane .

Pharmacokinetics

Similar compounds, such as 1,2,4-triazole derivatives, are known for their safety profile and high therapeutic index , suggesting good bioavailability and minimal toxicity.

Result of Action

The compound likely exerts its effects at the molecular and cellular levels by interacting with its targets and disrupting key biochemical pathways. This can lead to alterations in the integrity and function of the fungal cell membrane, resulting in the antimicrobial activity of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, are widely used in various applications, including crop protection , suggesting that they are stable and effective in diverse environments.

properties

IUPAC Name

methyl 5-[[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O5/c1-13-5-7-14(8-6-13)18-23-20(32-25-18)16-4-3-11-26-19(16)24-27(22(26)29)12-15-9-10-17(31-15)21(28)30-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYUWXMWBWXGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC=C(O5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate

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